3-Hydroxy-2-isopropylisoindoline-1-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7,10,13H,1-2H3 |
InChI Key |
WAKQJXPJVPXAES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one Derivatives
Key analogs from the evidence include:
- Yield : Bulky or electron-rich substituents (e.g., thiophenemethyl in 1p) correlate with higher yields (90%), possibly due to improved reaction kinetics or stability during purification .
- Melting Point : Aromatic or rigid substituents (e.g., thiophene in 1p) elevate melting points (185–189°C), while flexible chains (e.g., hydroxyethyl in 1y) reduce them (87–90°C) .
- IR Spectroscopy : The carbonyl (C=O) stretch remains consistent (~1680–1690 cm⁻¹), indicating minimal electronic perturbation from substituents .
For 3-Hydroxy-2-isopropylisoindoline-1-one , the isopropyl group is expected to lower melting points compared to aromatic substituents (e.g., 1p) but enhance lipophilicity.
Dione Derivatives
5-Amino-2-cyclopropylisoindoline-1,3-dione (CAS 307990-29-0) differs structurally, featuring two ketone groups (1,3-dione) and an amino substituent.
Indolin-2-one Derivatives
Indolin-2-one (CAS 59-48-3) shares a lactam core but lacks the fused benzene ring of isoindolinones. Its smaller molecular weight (133.15 g/mol) and higher LogP (predicted XLOGP3: 1.3) suggest greater lipophilicity and BBB permeability compared to bulkier isoindolinones .
Data Tables
Table 1: Functional Group Impact on Properties
Research Findings and Implications
- Steric Effects : Bulky substituents (e.g., isopropyl) may reduce reaction yields due to steric hindrance but improve thermal stability.
- Hydrogen Bonding : The 3-hydroxy group enhances crystallinity, as seen in high yields and defined melting points .
Q & A
Q. What are the established synthetic routes for 3-Hydroxy-2-isopropylisoindoline-1-one, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, reacting substituted isoindolinones with hydroxyl-bearing alkyl/aryl groups under basic conditions (e.g., NaOH in ethanol) at room temperature for 48 hours is a common method . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility and reaction homogeneity.
- Catalyst use : Bases like piperidine or K2CO3 can accelerate reaction kinetics.
- Purification : Column chromatography (n-hexane/ethyl acetate gradients) ensures high purity .
- Yield monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1:2 molar ratio of carbonyl precursor to amine) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?
Core techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., hydroxy group at δ 3.5–5.0 ppm) and carbonyl signals (δ 165–175 ppm) .
- IR spectroscopy : Confirm hydroxyl (3350–3450 cm<sup>−1</sup>) and carbonyl (1680–1700 cm<sup>−1</sup>) stretches .
- Elemental analysis : Validate C/H/N ratios against theoretical values . For discrepancies, repeat experiments under inert atmospheres to rule out oxidation, and cross-validate with HPLC-MS or X-ray crystallography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency response : For ingestion or exposure, rinse affected areas with water and consult SDS immediately .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing novel analogs of this compound?
- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert gas) to exclude environmental variability .
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to clarify ambiguous coupling or overlapping signals .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .
Q. What experimental strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?
- Analog design : Introduce substituents (e.g., halogens, methoxy groups) at the isoindoline or isopropyl positions to assess electronic effects .
- In vitro assays : Test bioactivity (e.g., enzyme inhibition) using dose-response curves (IC50 values) and compare with control compounds .
- Statistical modeling : Apply QSAR to correlate substituent properties (Hammett constants, logP) with activity trends .
Q. How should researchers design degradation studies to evaluate the stability of this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C .
- Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products and calculate half-life .
- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
